N-(2-羟乙基)-5-异丙基-1-(4-甲氧基苯基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

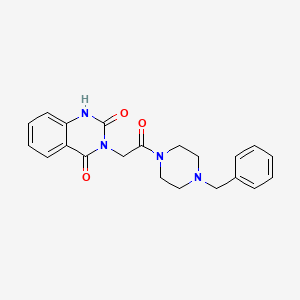

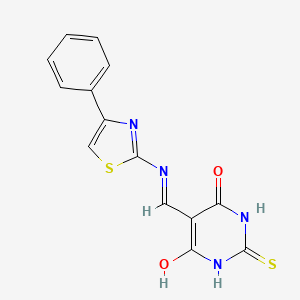

The compound "N-(2-hydroxyethyl)-5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that may be related to various triazole derivatives with potential biological activities. Triazole derivatives are known for their wide range of pharmacological properties, including anti-inflammatory, antiproliferative, and anticancer activities. The presence of a 4-methoxyphenyl group is a common feature in several synthesized triazole compounds, which have been studied for their biological activities and molecular structures.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of hydrazides with various aldehydes or ketones. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of a triazole carbohydrazide with 4-methoxybenzaldehyde under reflux conditions . Similarly, the synthesis of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide involved the reaction of a triazole carbohydrazide with indoline-2,3-dione . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction. For example, the structure of a related compound, 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, was ascertained by NMR spectroscopy and single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of the compound .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of a carboxamide group in the compound suggests potential for further chemical modifications, such as the formation of amide bonds with amines or the hydrolysis of the amide to form carboxylic acids. The methoxyphenyl group could also undergo electrophilic substitution reactions, given the electron-donating nature of the methoxy substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like hydroxyethyl and isopropyl groups can affect the compound's hydrophilicity and lipophilicity, which in turn can influence its biological activity and pharmacokinetics. The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, which provides insights into the solid-state properties of the compound .

科学研究应用

合成与生物活性

对具有三唑甲酰胺结构的化合物(类似于指定化合物)的研究通常集中于新型杂环化合物的合成,因为它们具有广泛的生物活性。例如,对 4-(2-氟苯基)-3-(3-甲氧基苄基)-1H-1,2,4-三唑-5(4H)-酮的研究探索了其合成、晶体结构和作为酶抑制剂的潜力,表明其在治疗阿尔茨海默病和糖尿病等疾病中可能的应用 (Saleem 等人,2018)。

缓蚀

含有三唑环的化合物(如 3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑)已被研究其在酸性环境中对金属的缓蚀性能。这些研究表明在防止腐蚀方面具有很高的效率,这使其在材料科学中保护工业材料方面很有价值 (Bentiss 等人,2009)。

抗菌和抗病毒活性

三唑衍生物的合成一直是重点,因为它们具有抗菌和抗病毒特性。对与布雷尼丁和吡唑呋喃相关的 1,2,3-三唑甲酰胺核苷的研究显示出对疱疹和麻疹病毒的显着活性,突出了此类化合物在开发新抗病毒药物中的潜力 (Revankar 等人,1981)。

荧光和光物理性质

N-2-芳基-1,2,3-三唑已被合成并研究其蓝色发射荧光特性,表明在有机发光二极管 (OLED) 和其他电子设备中应用。这些化合物的な光物理性质已被彻底分析,表明它们在开发用于电子和光学应用的新材料方面具有潜力 (Padalkar 等人,2015)。

作用机制

Target of Action

Similar compounds have been found to exhibit antidepressant-like action . Therefore, it’s plausible that this compound may also target neurotransmitter systems involved in mood regulation, such as the serotonin or dopamine systems.

Mode of Action

It’s possible that this compound interacts with its targets by binding to specific receptors or enzymes, thereby modulating their activity and leading to changes in cellular function .

Biochemical Pathways

Given its potential antidepressant-like action, it may influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation .

Result of Action

Based on the potential antidepressant-like action of similar compounds, it may result in increased levels of certain neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved mood .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-hydroxyethyl)-1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-10(2)14-13(15(21)16-8-9-20)17-18-19(14)11-4-6-12(22-3)7-5-11/h4-7,10,20H,8-9H2,1-3H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJJVMCCTGNXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2509302.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)

![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)